3-epi-Padmatin: A Technical Overview of its Structure, Putative Properties, and Pathways for Investigation
3-epi-Padmatin: A Technical Overview of its Structure, Putative Properties, and Pathways for Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 3-epi-Padmatin, a flavanonol derivative. Due to a lack of specific experimental data for this particular epimer, this document infers its chemical structure based on its closely related compound, Padmatin. This guide outlines general experimental protocols for the isolation and characterization of flavonoids from natural sources, which would be applicable to 3-epi-Padmatin. Furthermore, it discusses the potential biological significance of the C3 epimerization in flavonoids and presents a logical workflow for future research into this specific molecule.
Chemical Structure
The chemical structure of 3-epi-Padmatin is inferred from the known structure of Padmatin. Padmatin is systematically named (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one. The prefix "3-epi" indicates an inversion of the stereochemistry at the 3-position of the C ring. Therefore, the chemical structure of 3-epi-Padmatin is (2R,3S)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one.
Table 1: Physicochemical Properties of Padmatin (as a proxy for 3-epi-Padmatin)
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₇ | PubChem |
| Molecular Weight | 318.28 g/mol | PubChem |
| XLogP3 | 1.4 | PubChem |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Note: This data is for Padmatin and should be considered as an approximation for 3-epi-Padmatin. Experimental verification is required.
Natural Occurrence
3-epi-Padmatin has been reported as a constituent of the plant Dittrichia graveolens, also known as stinkwort. This aromatic plant from the Asteraceae family is a known source of various flavonoids and other secondary metabolites.
Experimental Protocols
While specific experimental protocols for the isolation and characterization of 3-epi-Padmatin are not available in the reviewed literature, the following general methodologies are standard for the extraction and identification of flavonoids from plant materials like Dittrichia graveolens.
Extraction and Isolation of Flavonoids
Objective: To extract and isolate flavonoid compounds from the aerial parts of Dittrichia graveolens.
Materials:
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Dried and powdered aerial parts of Dittrichia graveolens
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Methanol (B129727) (MeOH)
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n-Hexane
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Ethyl acetate (B1210297) (EtOAc)
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Silica (B1680970) gel for column chromatography
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Sephadex LH-20
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Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane (B92381) mixtures)
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Rotary evaporator
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Chromatography columns
Procedure:
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Extraction:
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Macerate the dried, powdered plant material with methanol at room temperature for 72 hours.
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Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
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Solvent Partitioning:
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Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
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Perform liquid-liquid partitioning successively with n-hexane and ethyl acetate.
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Separate the layers and concentrate the ethyl acetate fraction, which is expected to be rich in flavonoids.
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Chromatographic Separation:
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Subject the concentrated ethyl acetate fraction to column chromatography on a silica gel column.
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Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., chloroform) and gradually increasing the proportion of a more polar solvent (e.g., methanol).
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Collect fractions and monitor them by thin-layer chromatography (TLC) to pool fractions with similar profiles.
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Further purify the flavonoid-rich fractions using Sephadex LH-20 column chromatography, eluting with methanol, to separate compounds based on their molecular size and polarity.
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Repeat chromatographic steps as necessary to isolate pure compounds.
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Structural Elucidation
Objective: To determine the chemical structure of the isolated compounds.
Materials:
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Isolated pure compound
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Deuterated solvents (e.g., DMSO-d₆, CD₃OD)
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NMR spectrometer (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC)
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Mass spectrometer (e.g., ESI-MS, HR-MS)
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UV-Vis spectrophotometer
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FT-IR spectrometer
Procedure:
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UV-Vis Spectroscopy: Dissolve the pure compound in methanol and record its UV-Vis spectrum. The absorption maxima can provide preliminary information about the flavonoid class.
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Mass Spectrometry: Determine the molecular weight and elemental composition of the compound using high-resolution mass spectrometry. Fragmentation patterns can offer clues about the structure.
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Infrared Spectroscopy: Obtain the FT-IR spectrum to identify the functional groups present in the molecule (e.g., hydroxyl, carbonyl, aromatic rings).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve the compound in a suitable deuterated solvent and acquire ¹H-NMR and ¹³C-NMR spectra to determine the number and types of protons and carbons.
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Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity between protons and carbons and to assemble the complete molecular structure.
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The stereochemistry at C2 and C3 can be determined by analyzing the coupling constants between H-2 and H-3 in the ¹H-NMR spectrum and through NOESY experiments. For flavanonols, a larger coupling constant (around 10-12 Hz) typically indicates a trans relationship, while a smaller coupling constant (around 2-6 Hz) suggests a cis relationship.
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Biological Activity and Significance of Stereochemistry
While no specific biological activity data for 3-epi-Padmatin has been found, flavonoids as a class exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The stereochemistry of flavonoids can significantly influence their biological activity. The orientation of the substituent at the C3 position can affect how the molecule interacts with biological targets such as enzymes and receptors.
For instance, the relative stereochemistry of the hydroxyl group at C3 and the B-ring at C2 can alter the three-dimensional shape of the molecule, thereby influencing its binding affinity and efficacy. It is plausible that 3-epi-Padmatin may exhibit different potency or even a different pharmacological profile compared to Padmatin. Further research is necessary to investigate the specific biological activities of 3-epi-Padmatin.
Logical Workflow for Investigation
The following diagram illustrates a logical workflow for the comprehensive investigation of 3-epi-Padmatin.
